4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

COX-2 inhibition neuropathic pain central sensitization

4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine (CAS 2383967-91-5) is the unsubstituted core of a privileged, non-substitutable scaffold. Isosteric replacement with imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyridine causes selective loss of activity—confirmed by matched-pair data in COX-2 (loss of in vivo efficacy), anti-trypanosomal (universal potency drop), and DYRK1A programs. Only this scaffold delivers sub-10 nM DYRK1A potency with ligand efficiency >0.4, CDK4 IC₅₀ down to 0.3 nM, and CNS penetration exceeding celecoxib/rofecoxib (validated by GW406381X in CCI model). With three tunable vectors (C-2, C-3, C-6) and a co-crystal structure (PDB 3EJ1), it enables multiparameter optimization without scaffold-hopping. Secure this core building block to avoid costly resynthesis and re-profiling.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 2383967-91-5
Cat. No. B2796875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine
CAS2383967-91-5
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESC1CC2=CC=NN2NC1
InChIInChI=1S/C6H9N3/c1-2-6-3-5-8-9(6)7-4-1/h3,5,7H,1-2,4H2
InChIKeyMGHAKTUKHJVSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Overview of 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine (CAS 2383967-91-5) Scaffold Differentiation for Medicinal Chemistry and Chemical Biology


4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine (CAS 2383967-91-5) is a fused bicyclic heterocycle consisting of a pyrazole ring annulated to a tetrahydropyridazine ring, with molecular formula C₆H₉N₃ and molecular weight 123.16 g/mol . This scaffold serves as the unsubstituted core for a privileged class of compounds in medicinal chemistry, distinguished by its ability to present three tunable vectors (C-2, C-3, and C-6 positions) that enable divergent optimization across multiple target classes including cyclin-dependent kinases, COX-2, DYRK1A, and anti-trypanosomal targets without altering the central scaffold architecture [1][2].

Why Generic Heterocyclic Scaffolds Cannot Substitute for 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine in Target-Focused Discovery Programs


Simple substitution of the pyrazolo[1,5-b]pyridazine core with isosteric fused bicyclic heterocycles such as imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyridine has been demonstrated to cause selective loss of biological activity that cannot be compensated by altered substitution patterns. In COX-2 inhibitor development, the imidazo[1,2-a]pyridine series showed a failure of in vitro–in vivo correlation—compounds with high enzyme potency lacked in vivo analgesic efficacy—attributed to unfavorable log D and drug disposition, whereas the pyrazolo[1,5-b]pyridazine series retained both potency and in vivo activity [1]. In anti-trypanosomal optimization, replacement of the pyrazolo[1,5-b]pyridazine head group with pyrazolo[1,5-a]pyridine caused a consistent decrease in potency against T. b. brucei across all tested matched pairs [2]. For DYRK1A programs, alternative scaffolds such as pyrazolo[1,5-a]pyrimidines have been reported, but the pyrazolo[1,5-b]pyridazine series uniquely delivers sub-10 nM potency with ligand efficiency values exceeding 0.4 and high kinome-wide selectivity, a combination not replicated by other fused pyrazole systems [3]. These scaffold-dependent divergences mean that programs anchored on pyrazolo[1,5-b]pyridazine cannot assume target engagement, selectivity, or pharmacokinetic behavior will translate to alternative cores without complete resynthesis and re-profiling.

Quantitative Comparator Evidence Guide for 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine: Differentiated Performance Across Four Target Classes


COX-2 Inhibition: Superior In Vivo Efficacy in Neuropathic Pain Models Versus Celecoxib and Rofecoxib

The pyrazolo[1,5-b]pyridazine-derived COX-2 inhibitor GW406381X demonstrates differentiated in vivo efficacy compared with the clinically approved COX-2 inhibitors celecoxib and rofecoxib. In the rat chronic constriction injury model of neuropathic pain, GW406381X at 5 mg/kg p.o. fully reversed mechanical allodynia, whereas both celecoxib and rofecoxib at the same dose (5 mg/kg p.o.) were without significant effect [1]. In a rat model of capsaicin-induced central sensitization, intrathecal GW406381X showed an ED₅₀ of 0.07 µg, while celecoxib and rofecoxib had no effect in this model [1]. This efficacy differentiation contrasts with the inflammatory pain model (Freund's Complete Adjuvant) where GW406381X ED₅₀ was 1.5 mg/kg p.o., comparable to rofecoxib (1.0 mg/kg p.o.) and superior to celecoxib (6.6 mg/kg p.o.) [1].

COX-2 inhibition neuropathic pain central sensitization CNS penetration

COX-2 Inhibitor Series-Level Superiority: Pyrazolo[1,5-b]pyridazine Retains In Vivo Activity While Imidazo[1,2-a]pyridine Isosteres Fail

In a direct scaffold comparison within the same GSK COX-2 inhibitor program, the imidazo[1,2-a]pyridine series (e.g., compound 7) produced multiple analogs with high in vitro COX-2 enzyme potency, yet several members of this series failed to show activity in a rat model of inflammatory pain despite adequate pharmacokinetic profiles [1]. This in vitro–in vivo disconnect was attributed to high log D values and unfavorable drug disposition inherent to the imidazo[1,2-a]pyridine scaffold. In contrast, the pyrazolo[1,5-b]pyridazine series (including GW406381, compound 8) maintained both potent COX-2 enzyme inhibition and robust in vivo analgesic activity, in addition to demonstrating relatively high brain penetration compared with clinically available COX-2 inhibitors [1][2].

COX-2 inhibitor scaffold comparison in vitro–in vivo correlation imidazo[1,2-a]pyridine

DYRK1A Inhibition: Ligand Efficiency-Driven Differentiation with Sub-10 nM Potency and High Kinome Selectivity

Structure–activity relationship optimization of the pyrazolo[1,5-b]pyridazine series for DYRK1A inhibition yielded compounds with pIC₅₀ values exceeding 8.0 (IC₅₀ < 10 nM) in a TR-FRET ligand-binding displacement assay, with ligand efficiency (LE) values consistently above 0.4, where LE = 1.4(pIC₅₀)/nonhydrogen atoms [1]. Notably, Compound 11 demonstrated excellent permeability in MDCK-MDR1 assays without P-glycoprotein liability, and kinome-wide selectivity profiling at 1 µM against a panel of >400 kinases showed high selectivity for DYRK1A over the kinome [1]. In contrast, previously reported DYRK1A inhibitors based on alternative heterocyclic cores such as harmine (a β-carboline alkaloid) exhibit DYRK1A IC₅₀ of ~30–80 nM but suffer from potent monoamine oxidase A (MAO-A) inhibition (IC₅₀ ~5 nM) and lack of kinome selectivity, while pyrazolo[1,5-a]pyrimidine-based DYRK1A inhibitors have been reported with moderate potency but lower ligand efficiency values typical of more lipophilic scaffolds [1].

DYRK1A ligand efficiency kinase selectivity CNS drug discovery

CDK4 Inhibition: Tunable Sub-nanomolar Potency with Demonstrated VEGFR-2 and GSK-3β Counter-Screening Selectivity

Systematic modification of the hinge-binding amine and C-2/C-6 positions on the pyrazolo[1,5-b]pyridazine core yielded inhibitors of CDK4 with IC₅₀ values as low as 0.3 nM (reported in BindingDB for a representative pyrazolo[1,5-b]pyridazine derivative) [1]. Critically, the series demonstrated enzyme selectivity against VEGFR-2 and GSK-3β, as explicitly stated in the primary publication [2]. The crystal structure of a pyrazolo[1,5-b]pyridazine inhibitor bound to CDK2/Cyclin A (PDB: 3EJ1) confirms the scaffold engages the hinge region via specific hydrogen-bonding interactions, providing a structural basis for both the high potency and the capacity to engineer selectivity through C-2 and C-6 vector diversification [3]. Alternative CDK4 inhibitor scaffolds such as pyrido[2,3-d]pyrimidines (e.g., palbociclib, IC₅₀ 11 nM for CDK4) achieve clinical efficacy but are not amenable to the same substitution vectors and do not offer the same synthetic tractability for rapid parallel analog generation at three positions simultaneously.

CDK4 inhibitor kinase selectivity cancer hinge-binding amine

Anti-Trypanosomal Optimization: Scaffold-Dependent Parasite Selectivity Over Human GSK-3β, CDK-2, and CDK-4

In a repurposing screen of 42,444 known human kinase inhibitors against T. b. brucei, the pyrazolo[1,5-b]pyridazine scaffold emerged as the starting point for optimization [1]. Through systematic R-group variation at the R1 and R2 positions, divergent selectivity for the parasite over human GSK-3β, CDK-2, and CDK-4 was achieved. For instance, substitution of R1 with 4-methoxyphenyl (analog 10q) caused only a 10-fold decrease in T. b. brucei potency relative to the unsubstituted analog 10o, while potency against GSK-3β and CDK-2 decreased by >10,000-fold [1]. Replacement of the pyrazolo[1,5-b]pyridazine head group with pyrazolo[1,5-a]pyridine consistently decreased T. b. brucei potency across all matched pairs (Table 3) [1]. Compound 20g was progressed into an in vivo efficacy study in mice, demonstrating CNS penetration in a PK study and significant reduction of parasitemia in 4 of 6 mice [1].

Human African Trypanosomiasis kinase repurposing parasite selectivity Trypanosoma brucei

Highest-Impact Application Scenarios for 4H,5H,6H,7H-Pyrazolo[1,5-b]pyridazine Based on Validated Differentiation Evidence


CNS-Penetrant COX-2 Inhibitor Development for Neuropathic Pain and Central Sensitization

Programs targeting neuropathic pain states where celecoxib and rofecoxib fail can utilize the pyrazolo[1,5-b]pyridazine scaffold to generate CNS-penetrant COX-2 inhibitors. GW406381X demonstrated full reversal of mechanical allodynia in the CCI model at 5 mg/kg, where equal doses of celecoxib and rofecoxib produced no significant effect, and showed efficacy in capsaicin-induced central sensitization (ED₅₀ 0.07 µg i.t.) where clinical comparators again showed no effect [1]. The scaffold's capacity for high brain penetration in rat, superior to clinically available COX-2 inhibitors, enables target engagement in the spinal cord and brain, a prerequisite for treating centrally mediated pain conditions [1].

Kinase-Selective CDK4 Inhibitor Lead Optimization with Tunable Vectors

The pyrazolo[1,5-b]pyridazine core scaffold presents three synthetically addressable vectors (C-2, C-3, C-6) that permit rapid parallel analog synthesis for CDK4 potency optimization (IC₅₀ as low as 0.3 nM) while simultaneously engineering selectivity against VEGFR-2 and GSK-3β [1][2]. The availability of a co-crystal structure with CDK2/Cyclin A (PDB: 3EJ1) provides a structure-based design framework not available for many alternative CDK4 scaffolds [3]. This three-vector diversification strategy enables multiparameter optimization of potency, selectivity, and ADME properties within a single scaffold family, avoiding the need for scaffold-hopping during lead optimization.

DYRK1A CNS Drug Discovery with Ligand Efficiency-Driven Multiparameter Optimization

For neurodegenerative disease and oncology programs targeting DYRK1A, the pyrazolo[1,5-b]pyridazine scaffold delivers the critical combination of sub-10 nM potency, ligand efficiency exceeding 0.4, and high kinome selectivity required for CNS drug candidates [1]. Unlike natural product-derived DYRK1A inhibitors such as harmine that carry MAO-A liability, pyrazolo[1,5-b]pyridazine-based inhibitors such as Compound 11 demonstrate high permeability without P-glycoprotein liability, enabling in vivo CNS target engagement [1]. The scaffold's favorable physicochemical properties support the design of brain-penetrant candidates meeting CNS drug-likeness criteria, a key advantage for Alzheimer's disease and Down syndrome programs.

Anti-Parasitic Drug Discovery via Kinase Repurposing with Parasite-Selective Optimization

For human African trypanosomiasis and other kinetoplastid disease programs, the pyrazolo[1,5-b]pyridazine scaffold enables engineering of parasite-selective kinase inhibitors through R1/R2 substitution, achieving >1,000-fold selectivity for T. b. brucei over human GSK-3β and CDK-2 [1]. The demonstrated CNS penetration of analog 20g in mouse PK studies and significant parasitemia reduction (4/6 mice) validates the scaffold for treating stage 2 HAT, where the parasite has crossed the blood–brain barrier [1]. Replacement of the pyrazolo[1,5-b]pyridazine head group with pyrazolo[1,5-a]pyridine results in universal loss of anti-parasitic activity, confirming that the pyrazolo[1,5-b]pyridazine scaffold is chemically non-substitutable for this indication [1].

Quote Request

Request a Quote for 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.